4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(methylthio)phenyl]benzamide
Overview
Description
The compound “4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(methylthio)phenyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The molecule also contains a methylsulfonyl group and a methylthio group attached to phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the benzamide moiety could potentially undergo hydrolysis under certain conditions to form an amine and a carboxylic acid . The methylsulfonyl and methylthio groups may also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . For example, the presence of polar functional groups like the sulfonamide and amide groups could increase the compound’s solubility in polar solvents .Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .
Future Directions
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-28-21-10-6-7-19(15-21)23-22(25)18-13-11-17(12-14-18)16-24(29(2,26)27)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVMPHMABYZNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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